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molecular formula C11H9ClN2OS B8594159 2-Chloro-4-(4-methoxyphenylsulphanyl)pyrimidine

2-Chloro-4-(4-methoxyphenylsulphanyl)pyrimidine

Cat. No. B8594159
M. Wt: 252.72 g/mol
InChI Key: RQQICLHMLZSQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048866

Procedure details

The 2-chloro-4-(4-methoxyphenylsulphanyl)pyrimidine was prepared in a similar manner to the analogous starting material of Example 1, from 4-methoxybenzenethiol (1.90 g, 13.4 mmol), 2,4-dichloropyrimidine (2.0 g, 13.4 mmol) and sodium hydride [60% dispersion in oil] (590 mg, 14.8 mmol) as an off-white solid m.p. 69-70°.
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
590 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.[Cl:10][C:11]1[N:16]=[C:15](Cl)[CH:14]=[CH:13][N:12]=1.[H-].[Na+]>>[Cl:10][C:11]1[N:16]=[C:15]([S:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:14]=[CH:13][N:12]=1 |f:2.3|

Inputs

Step One
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Four
Name
Quantity
590 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)SC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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